molecular formula C19H16N2O2S B4650065 3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one

3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one

Cat. No.: B4650065
M. Wt: 336.4 g/mol
InChI Key: AEUKMMSJZIWMLA-UHFFFAOYSA-N
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Description

3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one is a complex organic compound that features a combination of pyridine, aniline, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine-4-carbonyl Chloride: Pyridine-4-carboxylic acid is treated with thionyl chloride to form pyridine-4-carbonyl chloride.

    Coupling with Aniline: The pyridine-4-carbonyl chloride is then reacted with aniline in the presence of a base such as triethylamine to form 4-(pyridine-4-carbonyl)aniline.

    Formation of the Thiophene Derivative: The thiophene-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.

    Final Coupling Reaction: The 4-(pyridine-4-carbonyl)aniline is then coupled with the thiophene derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of organic semiconductors or conductive polymers.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique structure.

Mechanism of Action

The mechanism of action of 3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets. The pyridine and aniline moieties can interact with enzymes or receptors, potentially inhibiting or activating them. The thiophene ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridine-4-carbonyl)aniline: Lacks the thiophene moiety, making it less versatile in terms of chemical reactivity.

    Thiophene-2-carboxylic acid: Lacks the pyridine and aniline moieties, limiting its applications in medicinal chemistry.

Uniqueness

3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one is unique due to its combination of three distinct functional groups, allowing it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[4-(pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-17(18-2-1-13-24-18)9-12-21-16-5-3-14(4-6-16)19(23)15-7-10-20-11-8-15/h1-8,10-11,13,21H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUKMMSJZIWMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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